1-Amino-6-phenylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

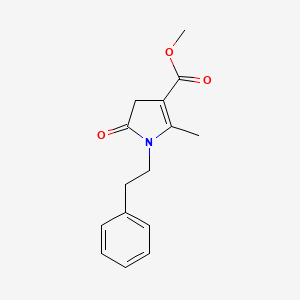

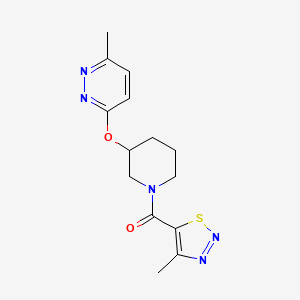

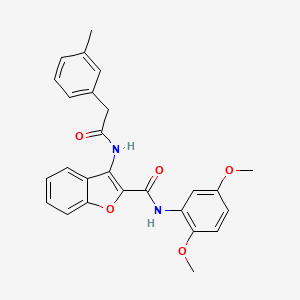

1-Amino-6-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.24 . It is a powder at room temperature .Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

Research has explored the antimicrobial activity and cytotoxicity of peptides derived from mast cells of aquacultured hybrid striped bass, focusing on the role of phenylalanine-rich amino termini. These studies indicate that specific phenylalanine residues are crucial for the antimicrobial activities of these peptides. For instance, Phe2 plays key roles in both the cytotoxicity and the antibacterial activities, highlighting the importance of phenylalanine residues in the design of peptide antibiotics with potent activity but without cytotoxicity (Lee et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of conformationally constrained phenylalanine analogues suitable for solid-phase peptide synthesis has been reported. These analogues, like (2S,3R)-3-phenylpipecolic acid, demonstrate the potential of phenylalanine derivatives in inducing defined geometry in phenylalanine-containing peptides, essential for the development of novel peptides with specific biological activities (Liu et al., 2002).

Spin-labeled Amino Acids in Peptide Synthesis

The incorporation of spin-labeled amino acids, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), into peptides has been shown to promote beta-turn and helix structures, serving as rigid probes for studying peptide conformation and dynamics. This demonstrates the versatility of phenylalanine derivatives in enhancing the structural analysis of peptides (Martin et al., 2001).

Novel Piperazin-2-ones Synthesis

A practical methodology for preparing novel 6-phenylpiperazin-2-ones, which could serve as intermediates in the synthesis of complex molecules, highlights the potential of phenylalanine derivatives in organic synthesis. This approach demonstrates the utility of these derivatives in constructing compounds with potential biological activity (Gallicchio et al., 2009).

Corrosion Inhibition

Research into N-substituted 2-aminopyridine derivatives has explored their use as corrosion inhibitors, showing how modifications of the phenylalanine structure can lead to applications far beyond traditional biochemical fields. These derivatives exhibit significant inhibitory effects on mild steel corrosion, illustrating the chemical versatility and potential industrial applications of phenylalanine derivatives (Verma et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-amino-6-phenylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBOMPLEAJZCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)

![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)